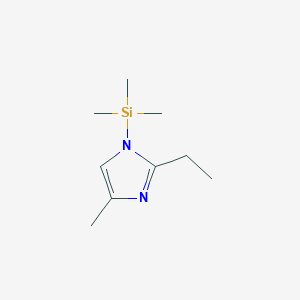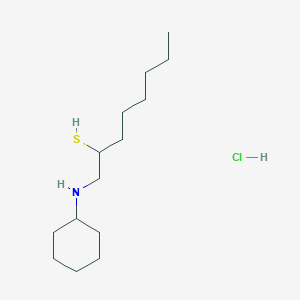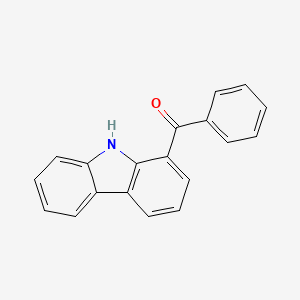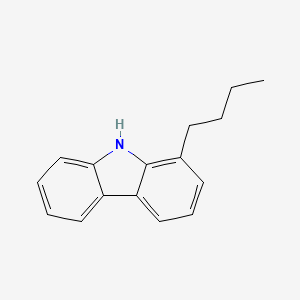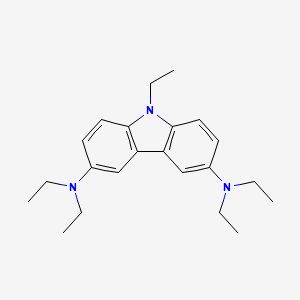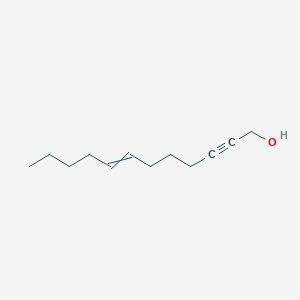
Dodec-7-en-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodec-7-en-2-yn-1-ol is an organic compound with the molecular formula C12H20O. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, along with a hydroxyl group (-OH) attached to the first carbon. This unique structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodec-7-en-2-yn-1-ol typically involves the use of starting materials that contain both alkene and alkyne functionalities. One common method is the partial hydrogenation of a dodecadiyne precursor, which selectively reduces one of the triple bonds to a double bond. This reaction is often carried out using a Lindlar catalyst under controlled conditions to ensure selective hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods, such as the catalytic hydrogenation of dodecadiyne in the presence of a palladium catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dodec-7-en-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of dodec-7-en-2-yn-1-one.
Reduction: Formation of dodecane.
Substitution: Formation of dodec-7-en-2-yn-1-chloride or dodec-7-en-2-yn-1-bromide.
Aplicaciones Científicas De Investigación
Dodec-7-en-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism by which Dodec-7-en-2-yn-1-ol exerts its effects depends on the specific reaction or application. For example, in biological systems, it may interact with enzymes or cellular membranes, disrupting normal cellular functions. The presence of both alkene and alkyne groups allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Dodec-11-en-1-ol: Similar structure but with the double bond located at the 11th carbon.
Dodec-2-yn-1-ol: Similar structure but with the triple bond located at the 2nd carbon.
Tetradec-11-en-1-ol: Longer carbon chain with similar functional groups.
Uniqueness
Dodec-7-en-2-yn-1-ol is unique due to the specific positioning of its double and triple bonds, which imparts distinct chemical reactivity and properties. This makes it particularly useful in synthetic applications where selective reactions are required.
Propiedades
Número CAS |
109523-24-2 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
dodec-7-en-2-yn-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-9,12H2,1H3 |
Clave InChI |
DHYMCNWJJJPYAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


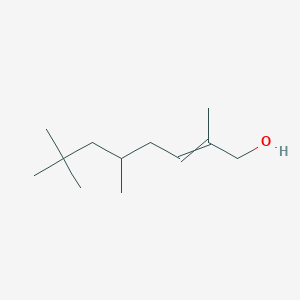
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
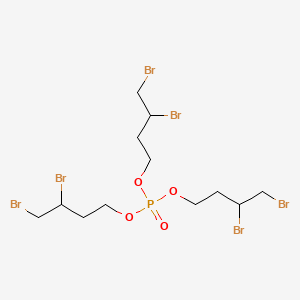
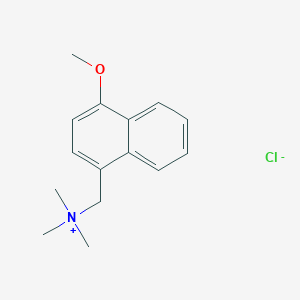
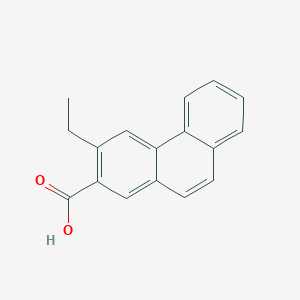
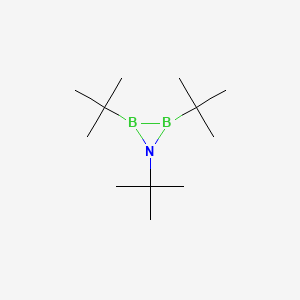
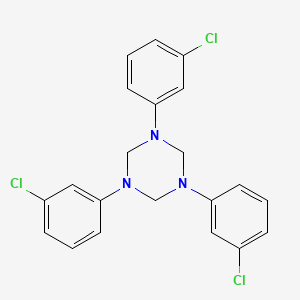
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
